molecular formula C9H13NO2 B6244987 methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate CAS No. 2408965-41-1

methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate

Cat. No.: B6244987
CAS No.: 2408965-41-1
M. Wt: 167.20 g/mol
InChI Key: HSEAYBBXRZDUJG-UHFFFAOYSA-N
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Description

Methyl 7-aminotricyclo[2210,2,6]heptane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core. This is followed by functional group modifications to introduce the amino and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[2.2.1.0,2,6]heptane derivatives: These compounds share the tricyclic core but differ in functional groups, leading to variations in reactivity and applications.

    Spiro compounds: These compounds have a similar rigid structure but with different connectivity, affecting their chemical behavior.

Uniqueness

Methyl 7-aminotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is unique due to its specific functional groups and the challenges associated with its synthesis. Its distinct structure provides opportunities for novel applications and insights into tricyclic compound chemistry.

Properties

CAS No.

2408965-41-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 7-aminotricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C9H13NO2/c1-12-8(11)9-5-2-4(7(9)10)3-6(5)9/h4-7H,2-3,10H2,1H3

InChI Key

HSEAYBBXRZDUJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C3)C2N

Purity

95

Origin of Product

United States

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